molecular formula C11H11ClN2O2 B12048652 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol

Cat. No.: B12048652
M. Wt: 238.67 g/mol
InChI Key: IKCXUWHPJPTIPL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol is an imidazole derivative characterized by a methanol group at position 5 of the imidazole ring and a 5-chloro-2-methoxyphenyl substituent at position 2.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

[2-(5-chloro-2-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11ClN2O2/c1-16-10-3-2-7(12)4-9(10)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

IKCXUWHPJPTIPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Table 1: Key Structural Features of Analogous Imidazole Derivatives
Compound Name Substituents (Imidazole Positions) Molecular Formula Key Applications/Properties References
2-(5-Chloro-2-methoxyphenyl)imidazole-5-methanol 2: 5-Cl-2-MeO-phenyl; 5: -CH2OH C11H10ClN2O2 Hypothetical: Antihypertensive
Losartan Potassium 2: Butyl; 4: Cl; 5: -CH2OH; 1: Tetrazolyl C22H23ClKN6O Angiotensin II receptor blocker
5-Methyl-2-phenyl-1H-imidazole-4-methanol 2: Ph; 4: Me; 5: -CH2OH C11H12N2O Medicinal chemistry, material science
(2-Phenyl-1H-imidazol-5-yl)methanol 2: Ph; 5: -CH2OH C10H10N2O Intermediate for drug synthesis
5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole HCl 2: Phenylethyl; 5: -CH2Cl C12H14Cl2N2 Pharmaceutical intermediate
Key Observations:

Methoxy Group: The 2-MeO group in the phenyl ring may increase solubility via hydrogen bonding, contrasting with hydrophobic substituents like phenylethyl in 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole HCl . Methanol vs. Chloromethyl: The -CH2OH group in the target compound enables hydrogen bonding, unlike the -CH2Cl group in 5-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole, which may enhance reactivity but reduce solubility .

Pharmacological Implications: Losartan’s clinical success as an antihypertensive agent highlights the therapeutic relevance of imidazole-5-methanol derivatives with bulky substituents (e.g., tetrazolyl groups) . The target compound’s 5-Cl-2-MeO-phenyl group may similarly target cardiovascular receptors but with altered pharmacokinetics due to reduced bulk. Antimicrobial activity observed in other imidazole derivatives (e.g., 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives) suggests that the target compound’s chloro and methoxy groups could enhance efficacy against resistant strains .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 5-Methyl-2-phenyl-1H-imidazole-4-methanol Losartan Potassium
Molecular Weight 252.67 g/mol 188.23 g/mol 461.95 g/mol
Polarity High (due to -OH and -OMe) Moderate (Me and -OH) High (tetrazolyl)
LogP (Predicted) ~1.5 ~1.2 ~2.8
Hydrogen Bond Donors 1 (-OH) 1 (-OH) 2 (-OH, -NH)
Key Findings:
  • The target compound’s higher polarity compared to 5-Methyl-2-phenyl-1H-imidazole-4-methanol may improve aqueous solubility, critical for oral bioavailability.
  • Losartan’s higher LogP reflects its lipophilic tetrazolyl and butyl groups, favoring membrane permeability .

Stability and Reactivity

  • The 5-Cl substituent may reduce metabolic degradation compared to unsubstituted phenyl rings, as seen in benzimidazole derivatives .
  • The methanol group’s susceptibility to oxidation contrasts with the stability of methyl or chloromethyl groups in analogues .

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